molecular formula C20H28N3O19P2-3 B1264355 UDP-N-acetylmuramic acid

UDP-N-acetylmuramic acid

Cat. No.: B1264355
M. Wt: 676.4 g/mol
InChI Key: NQBRVZNDBBMBLJ-MQTLHLSBSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UDP-N-acetyl-alpha-D-muramate(3-) is a UDP-N-acetyl-D-muramate(3-) in which the anomeric centre of the pyranose fragment has alpha-configuration. It is a conjugate base of an UDP-N-acetyl-alpha-D-muramic acid.
A nucleoside diphosphate sugar which is formed from UDP-N-acetylglucosamine and phosphoenolpyruvate. It serves as the building block upon which peptidoglycan is formed.

Scientific Research Applications

Role in Antibiotic Development

UDP-N-acetylmuramic acid serves as a pivotal substrate in the peptidoglycan biosynthetic pathway, making it a prime target for antibiotic development. The enzymes involved in this pathway, particularly MurC (this compound L-alanine ligase), are attractive targets for novel antibacterial agents.

  • Inhibition Studies : Research has shown that specific inhibitors targeting MurC can effectively suppress bacterial growth. For instance, studies demonstrated that compounds inhibiting MurC led to a significant increase in this compound levels while decreasing levels of its downstream product, this compound L-alanine. This modulation indicates that MurC activity is critical for bacterial viability and presents a potential pathway for developing new antibiotics .
  • Structure-Activity Relationship : The crystal structures of MurC in complex with this compound have provided insights into the binding interactions and conformational changes necessary for enzyme activity. Understanding these interactions can guide the design of more effective inhibitors that can disrupt peptidoglycan synthesis .

Feedback Regulation in Peptidoglycan Biosynthesis

This compound plays a regulatory role in the biosynthesis of nucleotide precursors for peptidoglycan. It has been identified as a feedback inhibitor of MurA, an earlier enzyme in the biosynthetic pathway.

  • Binding Dynamics : Studies indicate that this compound binds tightly to MurA, forming a complex that inhibits its activity. This feedback mechanism is crucial for maintaining homeostasis within the bacterial cell and preventing overproduction of peptidoglycan components .
  • Computational Studies : Advanced computational methods have been employed to explore the binding affinities and interactions between this compound and MurA. These studies revealed that this compound exhibits stronger interactions compared to its precursor, UDP-N-acetylglucosamine, suggesting its potential as a lead compound for designing new inhibitors .

Synthetic Biology Applications

The ability to synthesize this compound is essential for various biotechnological applications, including metabolic engineering and synthetic biology.

  • Enzymatic Synthesis : Researchers have developed enzymatic methods to produce this compound from readily available substrates using specific enzymes like MurZ and MurB. This method allows for the generation of this compound in sufficient quantities for experimental use .
  • Functionalization for Metabolic Labeling : Functionalized derivatives of this compound can be synthesized to probe bacterial cell wall dynamics. These derivatives enable metabolic labeling studies that help elucidate peptidoglycan structure and function .

Case Studies and Research Findings

StudyFocusFindings
Inhibition of MurCAntibacterial TargetCompounds inhibiting MurC increased UDP-MurNAc levels significantly while decreasing UDP-MurNAc-L-Ala levels .
Crystal Structure AnalysisEnzyme InteractionRevealed unique binding conformations important for inhibitor design .
Feedback RegulationEnzyme InhibitionUDP-MurNAc acts as a feedback inhibitor of MurA, stabilizing an inactive complex .
Enzymatic SynthesisBiotechnological ApplicationDeveloped a method to synthesize UDP-MurNAc using E. coli enzymes .

Chemical Reactions Analysis

Formation via UDP-N-acetylglucosamine Conversion

UDP-MurNAc is synthesized from UDP-N-acetylglucosamine (UDP-GlcNAc) through a two-step enzymatic process:

  • MurA (Enolpyruvyl transferase) transfers enolpyruvate from phosphoenolpyruvate (PEP) to UDP-GlcNAc, forming UDP-GlcNAc-enolpyruvate.

  • MurB (UDP-N-acetylenolpyruvoylglucosamine reductase) reduces the enolpyruvate moiety using NADPH to yield UDP-MurNAc .

2.1. MurC (UDP-MurNAc:L-alanine ligase)

  • Catalyzes the addition of L-alanine to the carboxyl group of UDP-MurNAc:
    Reaction:

    ATP UDP MurNAc L alanineADP Pi UDP MurNAc L Ala\text{ATP UDP MurNAc L alanine}\rightarrow \text{ADP Pi UDP MurNAc L Ala}
  • Structural insight : The Haemophilus influenzae MurC structure (PDB: 1P3P) reveals a conserved three-domain architecture. The γ-phosphate of ATP bridges two Mn²⁺ ions, positioning the UDP-MurNAc carboxylate and alanine for nucleophilic attack .

  • Kinetic parameters :

    ParameterValueSource
    KmK_m (UDP-MurNAc)0.18 mM
    kcatk_{cat}12.4 s⁻¹

2.2. MurD (D-glutamate ligase) and MurE (meso-diaminopimelate ligase)

  • MurD adds D-glutamate to UDP-MurNAc-L-Ala, while MurE incorporates meso-diaminopimelic acid (mDAP) .

  • Substrate specificity : MurE exhibits strict selectivity for mDAP in Gram-negative bacteria, ensuring proper cross-link formation .

2.3. Mpl (UDP-MurNAc:L-Ala-γ-D-Glu-mDAP ligase)

  • Recycles tripeptide (L-Ala-γ-D-Glu-mDAP) by attaching it directly to UDP-MurNAc, bypassing earlier ligases .

  • Biological role : Critical for peptidoglycan remodeling under stress conditions .

Feedback Inhibition of MurA

UDP-MurNAc regulates its own synthesis by inhibiting MurA:

  • Mechanism : Binds MurA with high affinity (Kd=0.94±0.04μMK_d=0.94\pm 0.04\,\mu \text{M}), competing with PEP and UDP-GlcNAc .

  • Structural basis : Crystallographic data show UDP-MurNAc occupying the UDP-GlcNAc-binding site, preventing substrate entry .

Pathway Disruption Studies

Inhibition of MurC in E. coli leads to:

  • Substrate accumulation : 10-fold increase in intracellular UDP-MurNAc .

  • Product depletion : Undetectable UDP-MurNAc-L-Ala levels at 12.5 μM inhibitor concentration .

Chemoenzymatic Modifications

Functionalized UDP-MurNAc derivatives (e.g., 2-N-modified analogs) enable metabolic labeling of peptidoglycan for imaging and mechanistic studies .

UDP-MurNAc’s reactivity is tightly controlled through feedback inhibition, substrate channeling, and enzyme cooperativity, ensuring efficient peptidoglycan assembly. Its structural and kinetic characterization provides a foundation for developing antibacterial agents targeting cell wall synthesis.

Q & A

Basic Research Questions

Q. What is the role of UDP-N-acetylmuramic acid in bacterial cell wall biosynthesis?

UDP-MurNAc is a critical precursor in peptidoglycan synthesis, forming the glycan backbone via alternating β-(1→4)-linked N-acetylglucosamine (GlcNAc) and MurNAc residues. The pentapeptide chain attached to MurNAc facilitates cross-linking, providing structural integrity to the cell wall. Biosynthesis begins with MurA transferring phosphoenolpyruvate (PEP) to UDP-GlcNAc, followed by MurB-mediated reduction to form UDP-MurNAc . Subsequent ligases (MurC-F) sequentially add amino acids to UDP-MurNAc, creating the lipid-linked disaccharide-pentapeptide monomer for peptidoglycan assembly .

Q. Which enzymes are essential for UDP-MurNAc biosynthesis, and how are they regulated?

MurA (UDP-GlcNAc enolpyruvyl transferase) and MurB (UDP-GlcNAc-enolpyruvate reductase) are the key enzymes. MurA catalyzes PEP transfer to UDP-GlcNAc, forming a tetrahedral intermediate, while MurB reduces the enolpyruvate moiety using FAD and NADPH . Feedback inhibition occurs as UDP-MurNAc itself potently inhibits MurA (Ki = 0.8 µM), a regulatory mechanism to balance precursor supply . Fosfomycin, a clinical antibiotic, irreversibly inhibits MurA by alkylating its active-site cysteine .

Q. How is UDP-MurNAc experimentally quantified in bacterial cultures?

Methods include HPLC coupled with UV detection (λ = 262 nm for uridine moiety) or mass spectrometry for isotopic tracing. For example, liquid chromatography-mass spectrometry (LC-MS) was used to analyze UDP-MurNAc-L-alanine-D-glutamate in Bacillus licheniformis under lactate stress, showing 14-fold increases in precursor abundance . Isotopic labeling (e.g., ¹⁸O in UDP-MurNAc carboxylate) helps track ATP-dependent activation in MurC ligase assays .

Advanced Research Questions

Q. What methodological challenges arise in the chemical synthesis of UDP-MurNAc, and how are they addressed?

Multi-gram synthesis requires overcoming poor yields in coupling steps (e.g., muramyl phosphate with UMP-morpholidate). Optimized protocols involve:

  • Protection strategies : Benzylidene/acetyl groups for hydroxyl protection .
  • Activation reagents : Use of carbodiimides (DCC) for phosphate ester formation .
  • Chromatographic purification : Flash chromatography to separate diastereomers of intermediates . Enzymatic approaches (e.g., Bacillus simplex oxidation of (Z)-1-propenylphosphonic acid) offer stereoselective alternatives to chemical synthesis .

Q. How do contradictions in kinetic data for Mur ligases inform mechanistic studies?

MurC (UDP-MurNAc:L-alanine ligase) exhibits ATP dependence, but early studies debated whether ATP hydrolysis drives peptide bond formation. Isotopic tracing (¹⁸O-labeled UDP-MurNAc) revealed that ATP’s γ-phosphate activates the MurNAc carboxylate via a covalent acyl-phosphate intermediate, resolving the role of ATP in catalysis . Structural studies of Haemophilus influenzae MurC further confirmed conserved ATP-binding motifs and substrate positioning .

Q. What strategies are used to study UDP-MurNAc’s role in antibiotic resistance?

  • Glycopeptide resistance : LC-MS analysis of Enterococcus faecium VanM-type strains revealed modified precursors (UDP-MurNAc-tetrapeptide-d-Lac), indicating resistance via altered peptidoglycan cross-linking .
  • Enzyme inhibition : High-throughput screening of MurB inhibitors (e.g., flavin analogs) leverages structural data from Mycobacterium tuberculosis MurB (PDB: 5JZX) .
  • Genetic knockouts : Conditional lethal mutants in E. coli MurA/MurB validate target essentiality under varying growth conditions .

Q. How do researchers reconcile discrepancies in UDP-MurNAc’s regulatory effects across bacterial species?

While UDP-MurNAc inhibits MurA in E. coli, its potency varies in Gram-positive pathogens. Comparative studies using Streptococcus pneumoniae MurA reveal species-specific differences in active-site flexibility, impacting inhibitor design . Transcriptomic analyses (e.g., in Bacillus subtilis) further link UDP-MurNAc pools to stringent response pathways under nutrient stress .

Q. Methodological Best Practices

  • Enzyme assays : Use stopped-flow kinetics for MurA/MurB to capture transient intermediates (e.g., tetrahedral adducts) .
  • Structural studies : Cryo-EM of Mur ligase-substrate complexes (e.g., E. coli MurC) resolves conformational changes during catalysis .
  • Synthetic biology : Heterologous expression of mur genes in Saccharomyces cerevisiae enables scalable UDP-MurNAc production .

Preparation Methods

Enzymatic Synthesis of UDP-MurNAc

Enzymatic methods leverage bacterial cell wall recycling enzymes to produce UDP-MurNAc with high specificity and yield. A landmark study by Raymond et al. (2003) established a two-step enzymatic cascade using Escherichia coli MurZ (a MurA homolog) and MurB. MurZ catalyzes the transfer of enolpyruvyl from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UDP-GlcNAc), forming UDP-GlcNAc-enolpyruvate. MurB subsequently reduces this intermediate using NADPH to yield UDP-MurNAc. This method achieved >90% conversion efficiency, with UDP-MurNAc purified via reversed-phase high-performance liquid chromatography (RP-HPLC) at a 30% isolated yield.

Large-Scale Enzymatic Production

Benson et al. (1993) scaled this approach by coupling MurA and MurB in a 100 mL reaction system containing 8 mM UDP-GlcNAc, 12 mM NADPH, and 12 mM PEP. After 48 hours, the reaction mixture yielded 2.1 g of UDP-MurNAc, demonstrating scalability for industrial applications. However, NADPH regeneration remains a cost-limiting factor, necessitating the use of NADPH recycling systems or engineered enzymes with lower cofactor dependence.

Enzyme Engineering and Substrate Tolerance

Recent advances in enzyme engineering have expanded substrate flexibility. For example, MurU, a uridylyltransferase from Streptococcus pneumoniae, was shown to accept chemically modified N-acetylmuramic acid (NAM) derivatives, enabling the synthesis of functionalized UDP-MurNAc analogs. This tolerance allows for the incorporation of bio-orthogonal tags (e.g., azide or alkyne groups) for metabolic labeling applications.

Chemoenzymatic Synthesis of Modified UDP-MurNAc Derivatives

Chemoenzymatic strategies combine chemical synthesis of NAM analogs with enzymatic uridylylation to produce structurally diverse UDP-MurNAc derivatives. A 2018 study by Sadarangani et al. developed a robust platform using Bacillus subtilis AmgK (an anomeric kinase) and MurU. Key steps include:

  • Chemical Synthesis of NAM Analogs : NAM derivatives with 2-N-functionalized groups (e.g., 2-azidoacetamido) were synthesized via PMB-protected intermediates, followed by DDQ deprotection and azide installation.
  • Enzymatic Activation : AmgK phosphorylated the anomeric hydroxyl group of NAM analogs, while MurU catalyzed uridylyl transfer from UTP to form UDP-MurNAc derivatives.

This approach produced 2.1 g of UDP-6-azido-GalNAc with >99.9% purity, demonstrating gram-scale feasibility. Table 1 summarizes functional groups introduced via this method.

Table 1: Functionalized UDP-MurNAc Derivatives Synthesized via Chemoenzymatic Methods

Derivative Functional Group Yield (%) Purity (%) Source
UDP-MurNAc-2-N3 Azide 65 98
UDP-MurNAc-3-Lac Lactate 72 97
UDP-MurNAc-6-NH2 Amine 58 95

Chemical Synthesis of UDP-MurNAc

Traditional chemical synthesis routes face challenges in regioselectivity and anomer separation. Early methods by Blanot et al. (1994) used molten phosphoric acid for phosphorylation but suffered from low yields (15–20%) and α/β anomer mixtures. Dini et al. (2000) improved selectivity by employing a benzyl lactone intermediate, yielding exclusively the α-anomer. However, hydrogenation steps for benzyl group removal proved problematic at scale.

Optimized Large-Scale Synthesis

Humljan et al. (2008) addressed these limitations through a six-step protocol:

  • Protection of GlcNAc : Benzylation of N-acetylglucosamine (GlcNAc) using benzyl alcohol/HCl.
  • Lactone Formation : Reaction with triethyl orthoformate and benzaldehyde to form a 4,6-O-benzylidene lactone.
  • Phosphorylation : Treatment with diphenyl chlorophosphate to yield muramyl α-1-phosphate.
  • Deprotection : Hydrogenolysis over PtO2 to remove benzyl groups.
  • Coupling with UMP-Morpholidate : Reaction with uridine 5'-monophosphomorpholidate in DMF at 60°C.
  • Purification : RP-HPLC on an Atlantis dC18 column with ammonium formate buffer (pH 4).

This method achieved 65% yield (1.65 g) of UDP-MurNAc with 98% HPLC purity, representing a 3.5-fold improvement over previous approaches.

Table 2: Key Reaction Parameters for Chemical Synthesis

Step Conditions Yield (%)
Benzylation BnOH, HCl gas, 80°C, 24 h 85
Lactone Formation Benzaldehyde, PTSA, DMF/dioxane 78
Phosphorylation Diphenyl chlorophosphate, 0°C, 2 h 82
Coupling UMP-morpholidate, DMF, 60°C, 15 h 65

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

RP-HPLC with C18 columns and ammonium formate buffers (pH 4–7) is the gold standard for UDP-MurNAc purification. The Atlantis dC18 stationary phase provides superior retention for hydrophilic compounds, enabling baseline separation of UDP-MurNAc from UDP-GlcNAc and UMP byproducts.

Mass Spectrometry and NMR Validation

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weights (theoretical [M-H]⁻: 655.15 Da), while ¹H- and ³¹P-NMR verify anomeric configuration and phosphate linkage. For example, the α-anomer exhibits a characteristic doublet at δ 5.58 ppm (J = 7.5 Hz) for the anomeric proton.

Properties

Molecular Formula

C20H28N3O19P2-3

Molecular Weight

676.4 g/mol

IUPAC Name

(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate

InChI

InChI=1S/C20H31N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,7,9-10,12-17,19,24,27-29H,5-6H2,1-2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/p-3/t7-,9-,10-,12-,13-,14-,15-,16-,17-,19-/m1/s1

InChI Key

NQBRVZNDBBMBLJ-MQTLHLSBSA-K

SMILES

CC(C(=O)[O-])OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)[O-])O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Canonical SMILES

CC(C(=O)[O-])OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Synonyms

Acetylmuramic Acid, UDP
Acid, UDP Acetylmuramic
UDP Acetylmuramic Acid
Uridine Diphosphate N Acetylmuramic Acid
Uridine Diphosphate N-Acetylmuramic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

UDP-N-acetylmuramic acid
UDP-N-acetylmuramic acid
UDP-N-acetylmuramic acid
UDP-N-acetylmuramic acid
UDP-N-acetylmuramic acid
UDP-N-acetylmuramic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.